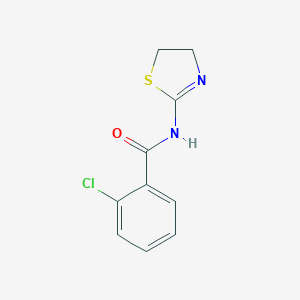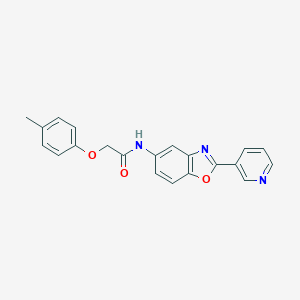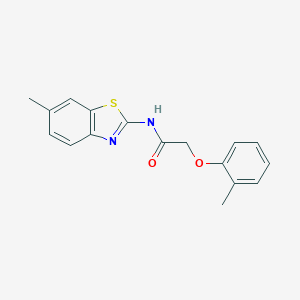
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide, also known as MNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNS is a sulfonamide-based compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in cancer cells involves the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has also been shown to induce cell cycle arrest in cancer cells. In analytical chemistry, the mechanism of action of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide involves the binding of the analyte to the sulfonamide group, leading to a change in the fluorescence intensity.
Biochemical and Physiological Effects
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to have no significant toxicity in both in vitro and in vivo studies. In cancer cells, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to induce apoptosis and cell cycle arrest. In analytical chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been shown to have high selectivity and sensitivity for the detection of various analytes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in lab experiments include its high selectivity and sensitivity for the detection of various analytes, its potential as an anticancer agent, and its low toxicity. The limitations of using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide in lab experiments include its low solubility in water, which can affect its bioavailability, and its high cost.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide. In medicinal chemistry, further studies are needed to investigate the potential of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide as an anticancer agent, including its efficacy in animal models and its mechanism of action in vivo. In material science, further studies are needed to investigate the potential of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide as a fluorescent probe for the detection of various analytes, including biomolecules. In analytical chemistry, further studies are needed to optimize the conditions for the detection of various analytes using N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide, including the pH and temperature.
Synthesemethoden
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide can be synthesized using various methods, including the reaction of 2-naphthylamine with 4-methyl-2-pyridine sulfonyl chloride. Another method involves the reaction of 2-naphthylamine with 4-methyl-2-pyridine sulfinyl chloride, followed by oxidation with hydrogen peroxide. The yield of N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide using these methods ranges from 50-90%.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has shown promising results as a potential anticancer agent, with studies showing its ability to induce apoptosis in cancer cells. In material science, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been used as a fluorescent probe for the detection of various analytes, including metal ions and amino acids. In analytical chemistry, N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide has been used as a selective and sensitive fluorescent probe for the detection of nitrite ions.
Eigenschaften
Produktname |
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide |
|---|---|
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-8-9-17-16(10-12)18-21(19,20)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
FXNYHIFDIJZJPT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Kanonische SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239778.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B239781.png)
![Methyl 4-cyano-5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B239782.png)

![1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239786.png)
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B239787.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B239791.png)
![2-(4-bromophenoxy)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239793.png)
![N-[4-(propanoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B239796.png)

![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-bromo-4-methoxybenzamide](/img/structure/B239800.png)

